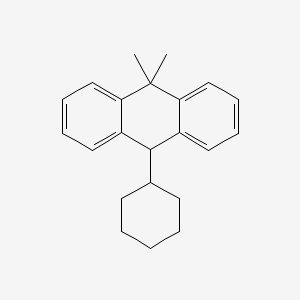![molecular formula C22H17N5 B14265973 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline CAS No. 136709-28-9](/img/structure/B14265973.png)
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline typically involves multiple steps, starting with the preparation of the quinoline scaffold. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.
The specific synthesis of this compound involves the reaction of quinoline with phenylhydrazine and benzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrazo derivatives, and substituted quinoline derivatives.
科学的研究の応用
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: A derivative with a phenyl group attached to the quinoline ring.
Phenylhydrazine: A related compound with a hydrazine group.
Uniqueness
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is unique due to its combination of a quinoline scaffold with an azo linkage and phenyl groups
特性
CAS番号 |
136709-28-9 |
|---|---|
分子式 |
C22H17N5 |
分子量 |
351.4 g/mol |
IUPAC名 |
N'-anilino-N-quinolin-2-yliminobenzenecarboximidamide |
InChI |
InChI=1S/C22H17N5/c1-3-10-18(11-4-1)22(26-24-19-12-5-2-6-13-19)27-25-21-16-15-17-9-7-8-14-20(17)23-21/h1-16,24H |
InChIキー |
RKESFZJVNHAPPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



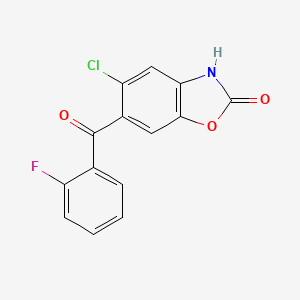

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
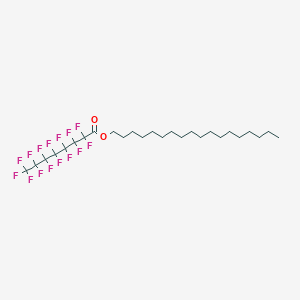
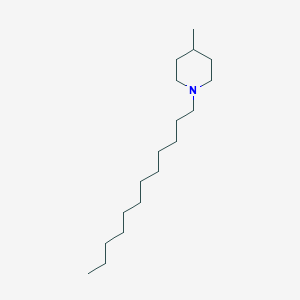

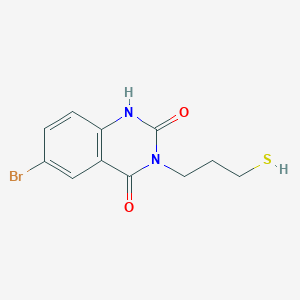
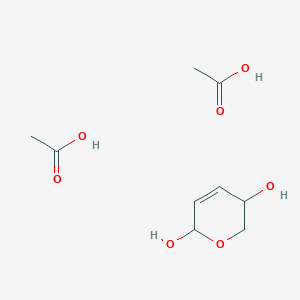
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
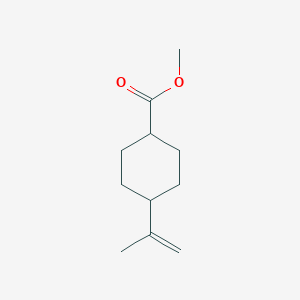
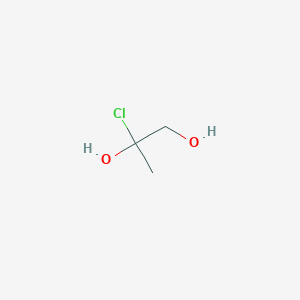
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
